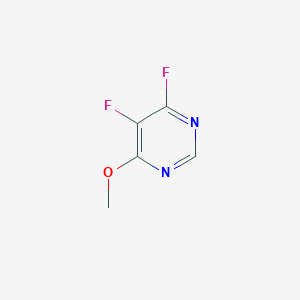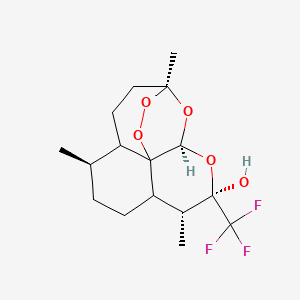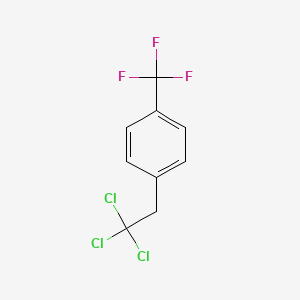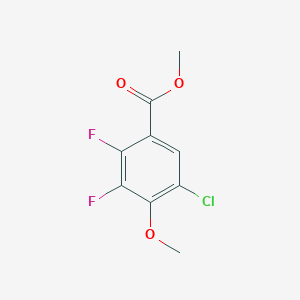![molecular formula C7H3ClF3NO2 B6311693 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine CAS No. 1858250-63-1](/img/structure/B6311693.png)
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, also known as 7-CTFDP, is a synthetic compound that has recently been identified as a potential drug candidate for the treatment of various diseases. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. The compound has attracted interest due to its potential for use in the development of new drugs, due to its unique chemical properties.
作用機序
The exact mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine is not yet known. However, it is believed to act as an inhibitor of the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. It is also believed to act as an anti-inflammatory agent, by reducing the production of pro-inflammatory cytokines. Furthermore, it has been suggested that 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine may act as an anti-cancer agent, by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to reduce the production of pro-inflammatory cytokines, and to inhibit the growth of cancer cells. It has also been found to have anti-bacterial activity, and to have an effect on the regulation of gene expression.
実験室実験の利点と制限
The advantages of using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, its unique chemical properties make it an attractive target for drug development. However, there are some limitations to using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments, including its lack of solubility in water, its instability in acidic conditions, and its relatively low bioavailability.
将来の方向性
There are a number of potential future directions for research involving 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine. These include further exploration of its potential as an anti-inflammatory and anti-cancer agent, as well as its potential for use in the development of new drugs. In addition, further research could be conducted to explore the mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, as well as its potential for use in other areas, such as the treatment of infectious diseases. Finally, further research could be conducted to explore the potential for 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine to interact with other drugs, and to identify any potential side effects.
合成法
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with ammonium chloride in ethanol. This reaction yields 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine as the major product. Other methods include the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with sodium hydroxide in the presence of a base, or the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with bromine in the presence of a base.
科学的研究の応用
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied extensively in the scientific research community, primarily due to its potential for use in the development of new drugs. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied for its potential to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics.
特性
IUPAC Name |
6-chloro-2,3,3-trifluoro-2H-[1,4]dioxino[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12-4)14-7(10,11)6(9)13-3/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDBMQEJVWPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(C(O2)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

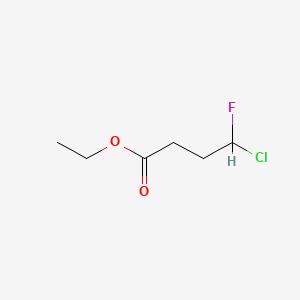
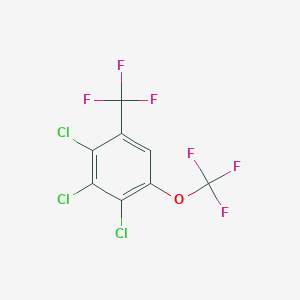
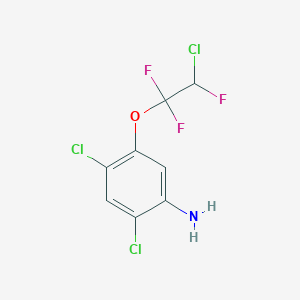


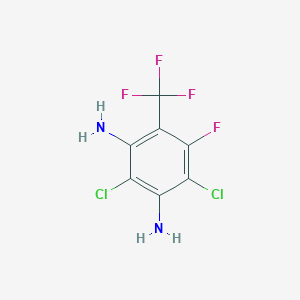
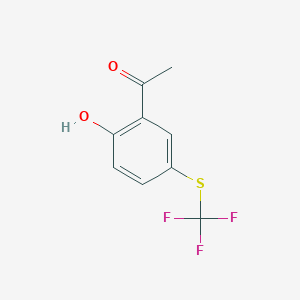
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
